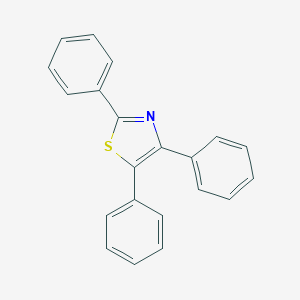

2,4,5-Triphenylthiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,5-Triphenylthiazole is a useful research compound. Its molecular formula is C21H15NS and its molecular weight is 313.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

2,4,5-Triphenylthiazole has been investigated for its potential as an anticancer agent. Research indicates that derivatives of thiazole compounds exhibit selective growth inhibition against various cancer cell lines. For instance, certain synthesized thiazoles have shown promising results in inhibiting leukemia cell proliferation and have been linked to potential in vivo antifilarial activity . Additionally, the compound's structural properties facilitate interactions with biological targets that are crucial for cancer therapy.

Photodynamic Therapy

The compound has garnered attention as a photosensitizer in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation. This mechanism is particularly relevant for developing treatments that target cancer cells while minimizing damage to surrounding healthy tissues. Studies have demonstrated that this compound can enhance photodynamic effects when used in conjunction with light exposure, making it a candidate for innovative therapeutic applications.

Anticonvulsant Properties

Research also highlights the anticonvulsant properties of thiazole derivatives. For example, certain analogues of this compound have displayed significant protective effects in animal models of seizures, indicating potential use in treating epilepsy . The structure-activity relationship (SAR) studies suggest that specific substituents on the thiazole ring enhance anticonvulsant activity.

Agricultural Applications

Herbicidal Activity

The compound's derivatives have shown potential as herbicides due to their ability to inhibit photosynthetic processes in plants. Studies indicate that certain thiazole derivatives can inhibit chlorophyll production and photosynthesis in species such as Chlorella vulgaris and spinach chloroplasts. This suggests applications in agricultural settings for weed control and crop management.

Material Science

Synthesis of Functional Materials

this compound is also utilized in synthesizing functional materials through various chemical reactions. Notably, it can be employed in one-pot protocols for synthesizing triarylated thiazoles without the need for intermediate purification. This method enhances efficiency and yield compared to traditional multi-step synthesis routes . Such materials may find applications in electronics and photonic devices due to their unique optical properties.

Case Studies and Research Findings

Propiedades

Número CAS |

2104-11-2 |

|---|---|

Fórmula molecular |

C21H15NS |

Peso molecular |

313.4 g/mol |

Nombre IUPAC |

2,4,5-triphenyl-1,3-thiazole |

InChI |

InChI=1S/C21H15NS/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H |

Clave InChI |

IGMDHDLFALHDPA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

SMILES canónico |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Key on ui other cas no. |

2104-11-2 |

Pictogramas |

Corrosive; Acute Toxic |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.